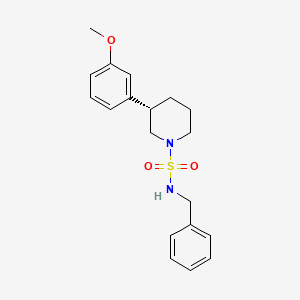
3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1960s and was approved by the US Food and Drug Administration (FDA) in 2003 for the treatment of moderate to severe Alzheimer's disease. Memantine has been extensively studied for its potential therapeutic applications in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Mecanismo De Acción
Memantine binds to the NMDA receptor in a non-competitive manner, which means it does not compete with the endogenous ligand glutamate for binding to the receptor. Memantine's binding site is located within the ion channel of the NMDA receptor, which prevents excessive influx of calcium ions into the neuron. This mechanism of action is believed to reduce excitotoxicity, oxidative stress, and inflammation, which are common pathological features in various neurological disorders.
Biochemical and Physiological Effects
Memantine's neuroprotective effects are mediated by its ability to modulate several biochemical and physiological pathways. Memantine has been shown to reduce glutamate-induced excitotoxicity, which is a major contributor to neuronal damage in various neurological disorders. Memantine also inhibits the production of reactive oxygen species, which are known to cause oxidative damage to neurons. Additionally, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been found to reduce inflammation by inhibiting the activation of microglia and astrocytes, which are the major immune cells in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine has several advantages for laboratory experiments. It has a well-established mechanism of action and a favorable safety profile. Memantine is also readily available and can be easily synthesized in large quantities. However, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide's non-specific binding to other receptors may confound the interpretation of experimental results.
Direcciones Futuras
There are several future directions for 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide research. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Huntington's disease, amyotrophic lateral sclerosis, and epilepsy. Another direction is to explore the synergistic effects of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide with other neuroprotective agents. Additionally, the development of more potent and selective NMDA receptor antagonists may provide new therapeutic options for various neurological disorders.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide involves the reaction of 1-adamantanamine with 4-chloropyridine and subsequent conversion of the resulting intermediate to the final product through a multi-step process. The yield and purity of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide can be improved by optimizing the reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
Memantine has been widely investigated for its neuroprotective effects in various neurological disorders. In Alzheimer's disease, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been shown to improve cognitive function and delay disease progression. In Parkinson's disease, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been found to reduce the dopaminergic neuron loss and improve motor function. In multiple sclerosis, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been demonstrated to reduce inflammation and prevent axonal damage. In traumatic brain injury, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been reported to improve cognitive and motor function recovery.
Propiedades
IUPAC Name |
3,5-dimethyl-N-pyridin-4-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)15(21)20-14-3-5-19-6-4-14/h3-6,13H,7-12H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAZVLNNWTZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-(4-pyridinyl)-1-adamantanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B5494211.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494222.png)
![2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)
![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)

